molecular formula C17H16N2O3S B2597313 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 324538-64-9

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2597313
CAS No.: 324538-64-9
M. Wt: 328.39
InChI Key: RAFZMHICBCRXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.


Physical and Chemical Properties Analysis

“this compound” is a yellowish-white powder that is stable at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but not as soluble in water.

Scientific Research Applications

Antitumor Activities

Research into N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide and its derivatives has demonstrated significant antitumor activities. A study by Shams et al. (2010) on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, reported high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The study highlights the potential of these compounds in cancer therapy due to their antiproliferative activity (Shams et al., 2010).

Molecular Interactions and Structure Analysis

The molecular structure and intermolecular interactions of derivatives similar to this compound have been a subject of research. Karabulut et al. (2014) investigated N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by ¹H NMR, ¹³C NMR, elemental analysis, and X-ray diffraction. Their study provides insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the physical and chemical properties of such compounds (Karabulut et al., 2014).

Synthesis and Structural Confirmation

Facile synthesis and structural confirmation of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, have been reported by Wang et al. (2014). They utilized microwave-assisted Gewald reaction for preparation, highlighting advantages like short reaction time, high yield, and environmentally friendly procedures. X-ray diffraction analysis provided details on the molecular structure, contributing to the chemical understanding of similar compounds (Wang et al., 2014).

Antimicrobial Acyclic and Heterocyclic Dyes

Shams et al. (2011) designed novel antimicrobial acyclic and heterocyclic dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These dyes demonstrated significant antibacterial and antifungal activities, suggesting potential applications in dyeing and textile finishing (Shams et al., 2011).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-7-6-10(8-14(13)22-2)16(20)19-17-12(9-18)11-4-3-5-15(11)23-17/h6-8H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZMHICBCRXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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